1-Azaspiro[4.5]decan-8-ol 1-Azaspiro[4.5]decan-8-ol
Brand Name: Vulcanchem
CAS No.: 1392803-08-5
VCID: VC7806648
InChI: InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2
SMILES: C1CC2(CCC(CC2)O)NC1
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-Azaspiro[4.5]decan-8-ol

CAS No.: 1392803-08-5

Cat. No.: VC7806648

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-Azaspiro[4.5]decan-8-ol - 1392803-08-5

Specification

CAS No. 1392803-08-5
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-azaspiro[4.5]decan-8-ol
Standard InChI InChI=1S/C9H17NO/c11-8-2-5-9(6-3-8)4-1-7-10-9/h8,10-11H,1-7H2
Standard InChI Key AVDBIOQGZJNXOS-UHFFFAOYSA-N
SMILES C1CC2(CCC(CC2)O)NC1
Canonical SMILES C1CC2(CCC(CC2)O)NC1

Introduction

Chemical Identity and Structural Features

1-Azaspiro[4.5]decan-8-ol (IUPAC name: 8-hydroxy-1-azaspiro[4.5]decane) belongs to the class of azaspiro compounds, which feature two rings connected through a single atom—in this case, a nitrogen atom. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . The compound’s spirocyclic framework comprises a piperidine ring fused to a cyclohexanol system, creating a three-dimensional structure that enhances binding specificity in biological systems .

Table 1: Physicochemical Properties of 1-Azaspiro[4.5]decan-8-ol

PropertyValue/Descriptor
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
IUPAC Name8-hydroxy-1-azaspiro[4.5]decane
SMILESC1CC2(CCC(CC2)O)NC1
InChIKeySAFKGUWMCWRDNE-UHFFFAOYSA-N
Hydrogen Bond Donors2 (hydroxyl and amine groups)
Hydrogen Bond Acceptors2 (hydroxyl oxygen and amine nitrogen)

The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets. X-ray crystallography data for analogous spiro compounds suggest that the fused ring system adopts a chair-like conformation, minimizing steric strain .

Synthetic Methodologies

The synthesis of 1-Azaspiro[4.5]decan-8-ol typically involves multi-step routes starting from cyclohexane derivatives. One common approach utilizes a Mannich reaction or cyclocondensation to construct the spirocyclic core .

Key Synthetic Routes

  • Cyclocondensation of Cyclohexanone Derivatives:
    Reacting cyclohexanone with primary amines and thioglycolic acid under reflux conditions yields spiro-thiazolidinone intermediates, which can be reduced to the target compound . For example, a one-pot three-component reaction involving cyclohexanone, 4-bromoaniline, and mercaptoacetic acid produces a spiro-thiazolidinone precursor, which is subsequently hydrolyzed to 1-azaspiro[4.5]decan-8-ol .

  • Reductive Amination:
    A two-step process involving the formation of an imine intermediate from cyclohexanol derivatives, followed by catalytic hydrogenation, has been reported for analogous azaspiro compounds.

  • Post-Synthetic Modifications:
    The hydroxyl group at position 8 permits further functionalization, such as glycosylation or esterification, to enhance solubility or biological activity .

Physicochemical and Spectroscopic Properties

1-Azaspiro[4.5]decan-8-ol exhibits moderate polarity due to its hydroxyl and amine groups, contributing to solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . Key spectroscopic characteristics include:

  • IR Spectroscopy: A broad absorption band at ~3200–3500 cm⁻¹ (O–H and N–H stretches) and a carbonyl absence, distinguishing it from its thiazolidinone precursors .

  • ¹H NMR: Signals at δ 1.2–2.1 ppm (cyclohexyl protons), δ 3.4–3.7 ppm (N–CH₂ groups), and δ 4.2–4.5 ppm (hydroxyl proton) .

Compound ClassActivityMechanismEC₅₀/IC₅₀
1-Thia-4-azaspiro[4.5]decan-3-onesAnti-coronavirus (HCoV-229E)Viral replication inhibition5.5 µM (compound 8n)
1-Thia-4-azaspiro[4.5]decanesAnticancer (HepG-2, PC-3, HCT116)Apoptosis induction12–45 µM
Spirocyclic piperidinesEnzyme inhibition (e.g., kinases)Allosteric modulationVariable

Anticancer Activity

1-Thia-4-azaspiro[4.5]decane derivatives exhibited moderate to high inhibition against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines, with IC₅₀ values ranging from 12 to 45 µM . Mechanistic studies suggest these compounds induce apoptosis via mitochondrial pathway activation .

Neuropharmacological Applications

Spirocyclic amines are known to cross the blood-brain barrier, making them candidates for central nervous system (CNS) drug development. Although specific data for 1-azaspiro[4.5]decan-8-ol are lacking, related compounds have shown affinity for serotonin and dopamine receptors.

Applications in Drug Discovery

The spirocyclic scaffold of 1-azaspiro[4.5]decan-8-ol offers advantages in drug design:

  • Conformational Rigidity: Reduces entropic penalties during target binding.

  • Diverse Functionalization: The hydroxyl and amine groups serve as handles for prodrug development or solubility enhancement.

  • Target Versatility: Compatible with enzymes, receptors, and viral proteins .

Challenges and Future Directions

  • Synthesis Optimization: Current routes suffer from moderate yields (50–70%); catalytic asymmetric methods could improve enantioselectivity .

  • Mechanistic Studies: Elucidate the exact targets of azaspiro compounds in antiviral and anticancer contexts.

  • Structural Analog Development: Explore substitutions at C-2 and C-8 to enhance potency and pharmacokinetics .

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